Anti-Leishmanial Activity of 6-O-Methylcatalpol Versus Catalpol and Aucubin
In a direct head-to-head comparison of pure iridoid glycosides isolated from Scrophularia lepidota roots, 6-O-methylcatalpol demonstrated IC50 of 8.3 μg/mL against Leishmania donovani axenic amastigotes, establishing it as one of the more potent anti-leishmanial agents within the isolated compound set. In the same assay system, catalpol (the parent compound) and aucubin (a structurally related iridoid sharing the core scaffold) showed weaker activity, although quantitative IC50 values for these two compounds against L. donovani were not explicitly reported in the same publication [1].
| Evidence Dimension | Anti-leishmanial potency (IC50) |
|---|---|
| Target Compound Data | 8.3 μg/mL |
| Comparator Or Baseline | Catalpol and aucubin (quantitative IC50 not reported in same study) |
| Quantified Difference | 6-O-Methylcatalpol ranks among the more potent anti-leishmanial iridoids in the study; the new compound scrolepidoside (9) was the most potent with IC50 6.1 μg/mL |
| Conditions | L. donovani axenic amastigotes; ethanolic root extract of Scrophularia lepidota |
Why This Matters
For researchers screening iridoids against visceral leishmaniasis, 6-O-methylcatalpol offers a defined IC50 value that supports its prioritization over less potent or unquantified in-class alternatives.
- [1] Tasdemir D, Guner ND, Perozzo R, Brun R, Donmez AA, Calis I, Ruedi P. Anti-protozoal and plasmodial FabI enzyme inhibiting metabolites of Scrophularia lepidota roots. Phytochemistry. 2005;66(3):355-362. View Source
